molecular formula C29H39N5O7 B1674835 [D-Ala2]レウエンケファリン CAS No. 64963-01-5

[D-Ala2]レウエンケファリン

カタログ番号: B1674835
CAS番号: 64963-01-5
分子量: 569.6 g/mol
InChIキー: ZHUJMSMQIPIPTF-JMBSJVKXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[D-Ala2]leucine-enkephalin is a synthetic analog of the naturally occurring peptide leucine-enkephalin. It is a pentapeptide composed of the amino acids tyrosine, D-alanine, glycine, phenylalanine, and leucine. This compound is known for its potent and long-lasting effects as an agonist of the delta opioid receptor, making it a valuable tool in scientific research, particularly in the study of pain modulation and neuroprotection .

科学的研究の応用

[D-Ala2]leucine-enkephalin has a wide range of applications in scientific research:

作用機序

Target of Action

[D-Ala2]leucine-enkephalin, also known as Leuphasyl, primarily targets the delta opioid receptors (DOR) . These receptors are G-protein coupled receptors that play a crucial role in pain modulation, mood regulation, and immune response .

Mode of Action

Leuphasyl acts as a selective DOR agonist . Upon binding to the DOR, it triggers a series of intracellular events, leading to the activation of various signaling pathways . It has been shown to increase DOR levels after ischemia, both in vivo and in vitro .

Biochemical Pathways

The activation of DOR by Leuphasyl has been found to enhance autophagy after ischemia, as indicated by elevated LC3 II/I levels and reduced P62 levels . This is achieved through the activation of the AMPK/mTOR/ULK1 signaling pathway . Autophagy is a cellular process that degrades and recycles damaged components, thereby promoting cell survival.

Result of Action

The activation of DOR by Leuphasyl leads to neuroprotective effects against ischemia . It promotes neuronal survival and reduces apoptosis caused by acute ischemia/reperfusion injury . Furthermore, it enhances mitophagy, improving mitochondrial function and relieving ischemia/reperfusion injury .

Action Environment

Environmental factors such as light exposure can influence the action of Leuphasyl . For instance, ultraviolet light can lead to photodissociation of the peptide, which may affect its stability and efficacy . Additionally, the presence of other amino acids and the lipid composition of the surrounding membrane can also influence the interaction of Leuphasyl with its target receptors .

生化学分析

Biochemical Properties

[D-Ala2]leucine-enkephalin is a degradation-resistant analog of Leu-enkephalin, which is used to study the signaling pathway of delta opioid receptors . It interacts with these receptors, triggering a series of biochemical reactions that lead to various physiological effects .

Cellular Effects

[D-Ala2]leucine-enkephalin has been shown to have significant effects on various types of cells and cellular processes. For instance, it can reduce apoptosis caused by acute ischemia/reperfusion injury in brain microvascular endothelial cells . It also promotes hippocampal neuronal survival after ischemia .

Molecular Mechanism

The molecular mechanism of [D-Ala2]leucine-enkephalin involves its interaction with delta opioid receptors. This interaction triggers the AMPK/mTOR/ULK1 signaling pathway, leading to enhanced neuronal autophagy . This process improves neuronal survival and exerts neuroprotective effects against ischemia .

Temporal Effects in Laboratory Settings

The effects of [D-Ala2]leucine-enkephalin can change over time in laboratory settings. For example, it has been shown to promote hippocampal neuronal survival on day 3 after ischemia

Dosage Effects in Animal Models

The effects of [D-Ala2]leucine-enkephalin can vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, it is known that the compound can exert very high analgesic activity when administered nasally with a combination of inhibitors and absorption enhancers .

Metabolic Pathways

It is known that the compound interacts with delta opioid receptors, which are involved in various metabolic processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [D-Ala2]leucine-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of [D-Ala2]leucine-enkephalin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced techniques such as microwave-assisted SPPS can further enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

[D-Ala2]leucine-enkephalin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Similar Compounds

Uniqueness

[D-Ala2]leucine-enkephalin is unique due to its enhanced stability and resistance to enzymatic degradation compared to its natural counterpart, leucine-enkephalin. This makes it a valuable tool for prolonged studies in pain modulation and neuroprotection .

生物活性

[D-Ala2]leucine-enkephalin (DADLE) is a synthetic analog of enkephalins, which are endogenous opioid peptides that play crucial roles in pain modulation, stress response, and neuroprotection. DADLE is particularly noted for its activity as a delta-opioid receptor agonist, exhibiting a range of biological activities that have been the subject of extensive research.

Chemical Structure and Synthesis

DADLE is characterized by the substitution of the second amino acid residue, alanine, for leucine in the natural enkephalin structure. This modification enhances its stability against enzymatic degradation and prolongs its action. The synthesis of DADLE typically involves solid-phase peptide synthesis techniques, allowing for high specificity and purity in the final product .

DADLE primarily exerts its effects through activation of the delta-opioid receptors (DORs). These receptors are G-protein coupled receptors that mediate various physiological responses, including analgesia and neuroprotection. Upon binding to DORs, DADLE initiates intracellular signaling cascades that involve the inhibition of adenylate cyclase activity and modulation of ion channels, leading to decreased neuronal excitability and neurotransmitter release .

Neuroprotective Effects

Recent studies have demonstrated DADLE's potential neuroprotective effects, particularly in models of cerebral ischemia-reperfusion injury. In one study, administration of DADLE significantly improved neurological outcomes in rats subjected to middle cerebral artery occlusion (MCAO). The treatment reduced cerebral infarct volume and downregulated inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that DADLE may exert protective effects by inhibiting neuroinflammation via the TLR4/NF-κB signaling pathway .

Case Studies and Experimental Data

  • Cerebral Ischemia Model : In a controlled experiment involving rats, DADLE was administered intracerebroventricularly after ischemic insult. The results indicated:
    • Neurological deficit scores improved from 13.8 ± 1.9 (vehicle) to 9.6 ± 2.1 (DADLE).
    • Cerebral infarct volume decreased from 18.74 ± 3.30% (vehicle) to 10.57 ± 2.50% (DADLE).
    • Increased survival of normal neurons was observed post-treatment .
  • Opioid Receptor Binding Studies : Binding affinity studies using [3H]DADLE showed distinct binding profiles in rat brain membranes, indicating specific interactions with DORs compared to other opioid receptors .

Data Table: Summary of Biological Effects

Study Model Dosage Outcome Mechanism
Study 1MCAO Rat ModelIntracerebroventricularImproved neurological function; reduced infarct sizeInhibition of TLR4/NF-κB signaling
Study 2Opioid Receptor BindingN/ASpecific binding to delta-opioid receptorsActivation of G-protein signaling pathways
Study 3Pain Model (MVD Assay)Various dosesAnalgesic effect observedModulation of neurotransmitter release

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUJMSMQIPIPTF-JMBSJVKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64963-01-5
Record name Leuphasyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064963015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAPEPTIDE-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4D55T1IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-Ala2]leucine-enkephalin
Reactant of Route 2
[D-Ala2]leucine-enkephalin
Reactant of Route 3
[D-Ala2]leucine-enkephalin
Reactant of Route 4
[D-Ala2]leucine-enkephalin
Reactant of Route 5
Reactant of Route 5
[D-Ala2]leucine-enkephalin
Reactant of Route 6
Reactant of Route 6
[D-Ala2]leucine-enkephalin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。